
Amino-etil-SS-PEG3-NHBoc
Descripción general
Descripción
Amino-ethyl-SS-PEG3-NHBoc is a chemical compound widely used in bioconjugation and drug delivery applications. It is a linker molecule that consists of a polyethylene glycol (PEG) chain with an aminoethyl functional group, a disulfide linker, and a Boc-protected amine group . The PEG chain imparts hydrophilicity and biocompatibility, making it an ideal tool for the design of biomaterials .
Aplicaciones Científicas De Investigación
Amino-ethyl-SS-PEG3-NHBoc is extensively used in various scientific research applications:
Mecanismo De Acción
Target of Action
Amino-ethyl-SS-PEG3-NHBoc is a chemical compound that is commonly used in bioconjugation and drug delivery applications . The primary target of this compound is the molecule to which it is attached. The aminoethyl functional group in Amino-ethyl-SS-PEG3-NHBoc can be used to facilitate the attachment of the linker molecule to a target molecule through amide bond formation .
Mode of Action
The mode of action of Amino-ethyl-SS-PEG3-NHBoc involves its interaction with its target molecule. The compound contains a disulfide linker, which can be used to introduce a reducible linkage between the target molecule and the PEG chain . This linkage can be cleaved under reducing conditions to release the target molecule .
Biochemical Pathways
The biochemical pathways affected by Amino-ethyl-SS-PEG3-NHBoc are largely dependent on the target molecule to which it is attachedThe cleavable disulfide bond allows for the controlled release of these entities in specific environments, such as within cells where reducing conditions are present .
Pharmacokinetics
As a pegylated linker, it is expected to enhance the solubility, stability, and bioavailability of the target molecule .
Result of Action
The result of the action of Amino-ethyl-SS-PEG3-NHBoc is the controlled release of the target molecule or attached entity within specific environments. This can lead to enhanced efficacy of drug delivery systems and improved imaging in diagnostic applications .
Action Environment
The action of Amino-ethyl-SS-PEG3-NHBoc is influenced by environmental factors, particularly the presence of reducing conditions. The disulfide bond in the linker is cleavable under reducing conditions, which are typically found within cells. This allows for the targeted release of the attached entity within the cellular environment .
Análisis Bioquímico
Biochemical Properties
Amino-ethyl-SS-PEG3-NHBoc plays a significant role in biochemical reactions, particularly in the formation of ADCs . The compound interacts with antibodies to form ADCs, which are comprised of an antibody attached to a cytotoxin through an ADC linker . The nature of these interactions involves the formation of covalent bonds between the Amino-ethyl-SS-PEG3-NHBoc and the antibody, facilitating the attachment of the cytotoxin .
Cellular Effects
The effects of Amino-ethyl-SS-PEG3-NHBoc on cells are primarily observed through its role in ADCs . The ADCs, which incorporate Amino-ethyl-SS-PEG3-NHBoc, can influence cell function by targeting specific antigens on the cell surface . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amino-ethyl-SS-PEG3-NHBoc exerts its effects at the molecular level through its role as a linker in ADCs . The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing the drugs to be specifically delivered to target cells . This can result in changes in gene expression, enzyme inhibition or activation, and other cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of Amino-ethyl-SS-PEG3-NHBoc in laboratory settings are primarily related to its role in the formation and stability of ADCs . Over time, the ADCs may undergo degradation, potentially influencing their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Amino-ethyl-SS-PEG3-NHBoc in animal models would be observed indirectly through the effects of the ADCs it helps form . Different dosages of the ADCs could result in varying effects, potentially including threshold effects or toxic effects at high doses .
Metabolic Pathways
Given its role in ADCs, it may interact with enzymes or cofactors involved in antibody metabolism .
Transport and Distribution
The transport and distribution of Amino-ethyl-SS-PEG3-NHBoc within cells and tissues are likely facilitated by its incorporation into ADCs . The ADCs, which include Amino-ethyl-SS-PEG3-NHBoc, can be distributed throughout the body and transported into cells via endocytosis .
Subcellular Localization
The subcellular localization of Amino-ethyl-SS-PEG3-NHBoc is likely to be influenced by its incorporation into ADCs . The ADCs can be directed to specific compartments or organelles within the cell, depending on the properties of the antibody and the target antigen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-ethyl-SS-PEG3-NHBoc involves several steps:
Formation of the PEG Chain: The PEG chain is synthesized through the polymerization of ethylene oxide.
Introduction of the Aminoethyl Functional Group: The aminoethyl group is introduced through a nucleophilic substitution reaction.
Incorporation of the Disulfide Linker: The disulfide linker is incorporated through a thiol-disulfide exchange reaction.
Protection of the Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
In industrial settings, the production of Amino-ethyl-SS-PEG3-NHBoc follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Continuous Flow Reactors:
Automated Protection: Automated systems for the protection of the amine group with the Boc group.
Análisis De Reacciones Químicas
Types of Reactions
Amino-ethyl-SS-PEG3-NHBoc undergoes several types of reactions:
Reduction: The disulfide linker can be cleaved under reducing conditions, releasing the modified target molecule.
Deprotection: The Boc-protected amine group can be deprotected under acidic conditions to reveal the primary amine functionality.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for the reduction of the disulfide linker.
Nucleophiles: Amines or thiols for nucleophilic substitution reactions.
Acids: Trifluoroacetic acid (TFA) for the deprotection of the Boc group.
Major Products
Reduced Linker: The reduction of the disulfide linker results in the formation of two thiol groups.
Substituted Products: Nucleophilic substitution reactions yield conjugates with the target molecule.
Deprotected Amine: Deprotection of the Boc group reveals the primary amine functionality.
Comparación Con Compuestos Similares
Amino-ethyl-SS-PEG3-NHBoc is unique due to its combination of functional groups and its cleavable disulfide linker. Similar compounds include:
Amino-ethyl-SS-PEG2-NHBoc: Similar structure but with a shorter PEG chain.
Amino-ethyl-SS-PEG4-NHBoc: Similar structure but with a longer PEG chain.
Amino-ethyl-SS-PEG3-NH2: Similar structure but without the Boc protection on the amine group.
These compounds share similar properties but differ in the length of the PEG chain or the presence of protective groups, affecting their solubility, stability, and reactivity .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUUEPIJZMMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


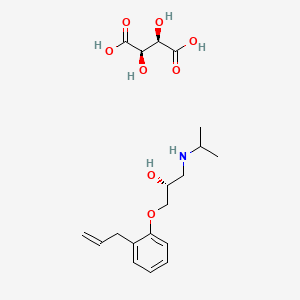
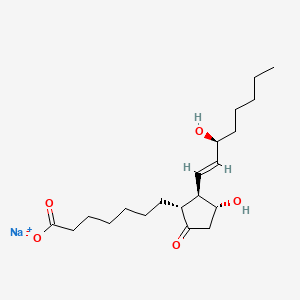

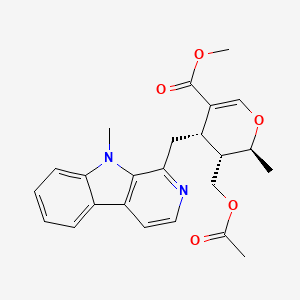

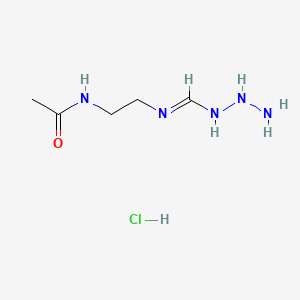
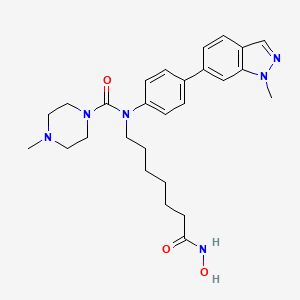


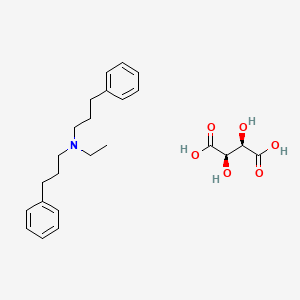


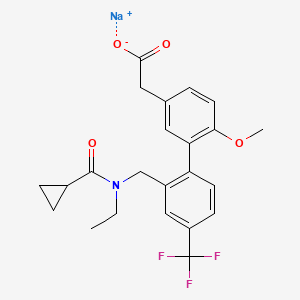
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
